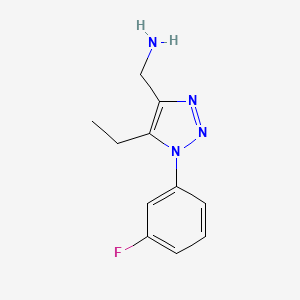
(5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine
説明
(5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H13FN4 and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Biochemical pathways
Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
Given the wide range of activities associated with triazole derivatives, it could potentially have a variety of effects depending on the specific receptors it interacts with .
生物活性
The compound (5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C11H13FN4
- Molecular Weight : 220.25 g/mol
- CAS Number : 1539048-11-7
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 2.5 | Induces apoptosis via caspase activation |
| U-937 (leukemia) | 3.0 | Inhibits cell proliferation and induces G1 phase arrest |
| HCT-116 (colorectal) | 1.9 | Triggers mitochondrial-mediated apoptosis |
The compound demonstrated IC₅₀ values ranging from 1.9 to 3.0 µM against these cell lines, indicating potent cytotoxicity comparable to established chemotherapeutics such as doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Candida albicans | 4.5 |
The results indicate that the compound exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as certain fungal strains .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as p53 and caspases .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase, which is crucial for preventing cancer cell proliferation .
- Antimicrobial Mechanisms : The precise mechanisms for its antimicrobial action are still under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Tuberculosis Research : In a separate study focusing on tuberculosis treatment, derivatives of triazole compounds were found to inhibit DprE1 enzyme activity, which is crucial for mycobacterial survival. The compound's structural analogs showed similar inhibitory effects .
特性
IUPAC Name |
[5-ethyl-1-(3-fluorophenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4/c1-2-11-10(7-13)14-15-16(11)9-5-3-4-8(12)6-9/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTXNVFSHXGWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=CC=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















